

Biochemical Properties of MTHFD2 Inhibition: A Technical Guide

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Compound of Interest

Compound Name: MTHFD2-IN-4 sodium

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Abstract

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway fundamental for the biosynthesis of nucleotides and amino acids. Upregulated in a variety of cancers while exhibiting minimal expression in healthy adult tissues, MTHFD2 has emerged as a compelling target for anticancer drug development. [1][2][3] This technical guide provides an in-depth overview of the biochemical properties of MTHFD2 inhibitors, with a focus on their mechanism of action and the experimental protocols used for their characterization. While specific biochemical data for **MTHFD2-IN-4 sodium** is not extensively available in the public domain, this guide will utilize data from other well-characterized MTHFD2 inhibitors to provide a comprehensive understanding of targeting this enzyme.

Introduction to MTHFD2

MTHFD2 is a bifunctional enzyme that catalyzes the NAD⁺-dependent dehydrogenation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent cyclohydrolysis of methenyltetrahydrofolate to 10-formyltetrahydrofolate. [1][2][4] These reactions are key steps in mitochondrial folate metabolism, which provides one-carbon units for the synthesis of purines and thymidylate. [3][4] Cancer cells, with their high proliferation rates, have an increased demand for these building blocks, making them particularly vulnerable to the inhibition of

MTHFD2.[4][5] The expression of MTHFD2 is tightly regulated and is often associated with poor prognosis in several cancers.[2]

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 inhibitors typically act by competing with the binding of either the folate substrate or the NAD⁺ cofactor. The development of isoform-selective inhibitors is a key challenge due to the high degree of homology between MTHFD2 and its cytosolic counterpart MTHFD1, as well as the mitochondrial isoform MTHFD2L.[6] Non-selective inhibition could lead to off-target effects and toxicity in healthy proliferating cells.[3]

Biochemical Data of MTHFD2 Inhibitors

While specific quantitative data for **MTHFD2-IN-4 sodium** is not readily available, the following tables summarize the biochemical properties of other reported MTHFD2 inhibitors to provide a comparative reference.

Table 1: In Vitro Inhibitory Activity of Selected MTHFD2 Inhibitors

Compound	Target(s)	IC50 (nM)	Assay Type	Reference
LY345899	MTHFD1/2	96 (MTHFD1), 663 (MTHFD2)	Enzymatic Assay	[1]
TH7299	MTHFD1/2/2L	89 (MTHFD1), 254 (MTHFD2), 126 (MTHFD2L)	Enzymatic Assay	[6]
DS44960156	MTHFD2	>100,000 (MTHFD1), 8,300 (MTHFD2)	Enzymatic Assay	[1]

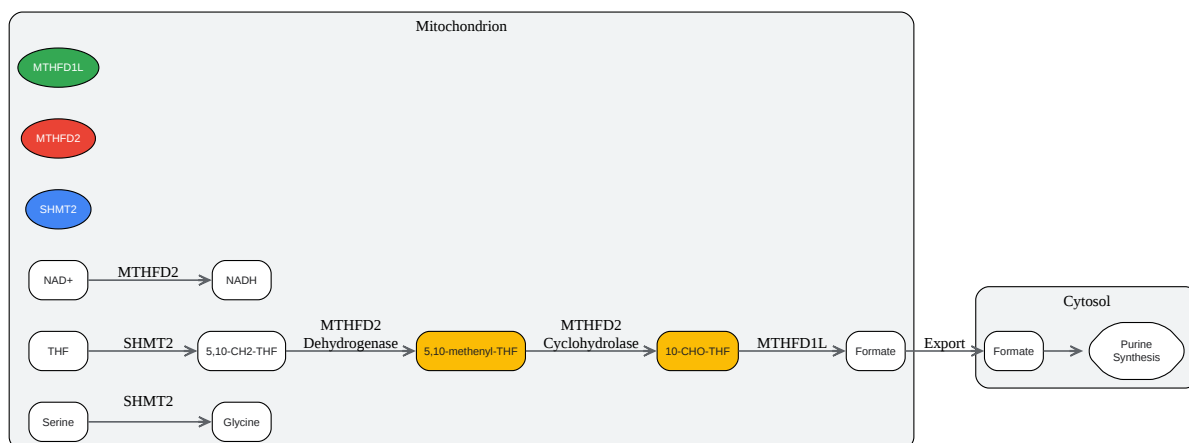
Table 2: Selectivity Profile of MTHFD2 Inhibitors

Compound	Selectivity (MTHFD1/MTHFD2)	Notes	Reference
LY345899	~0.15-fold (favors MTHFD1)	A folate analog that acts as a dual inhibitor.	[1]
TH7299	~0.35-fold (favors MTHFD1)	Potent inhibitor of all three MTHFD isoforms.	[6]
DS44960156	>18-fold (favors MTHFD2)	Demonstrates isozyme-selectivity for MTHFD2.	[1]

Signaling Pathways and Experimental Workflows

MTHFD2 in Mitochondrial One-Carbon Metabolism

The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway.

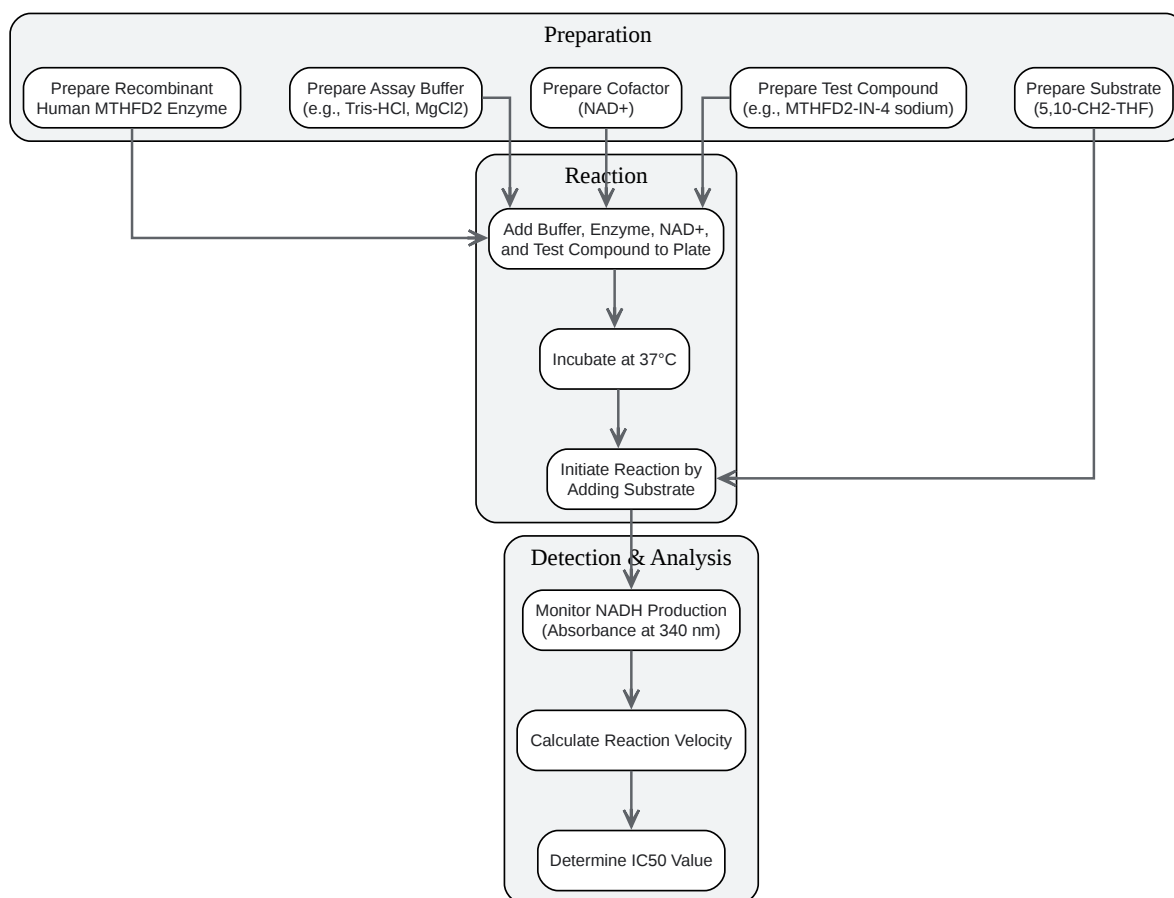


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MTHFD2's role in mitochondrial 1-carbon metabolism.

Experimental Workflow: MTHFD2 Enzymatic Assay

The following diagram outlines a typical workflow for an in vitro enzymatic assay to determine the inhibitory activity of a compound against MTHFD2.



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Workflow for an MTHFD2 enzymatic inhibition assay.

Experimental Protocols

Recombinant MTHFD2 Expression and Purification

- **Cloning and Expression:** The coding sequence for human MTHFD2 is cloned into a suitable expression vector (e.g., pET vector with a His-tag). The vector is then transformed into a competent *E. coli* strain (e.g., BL21(DE3)).
- **Protein Expression:** A large-scale culture is grown to an optimal density (OD₆₀₀ of 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
- **Cell Lysis and Purification:** Cells are harvested by centrifugation and resuspended in lysis buffer. After cell disruption by sonication, the lysate is cleared by centrifugation. The supernatant containing the His-tagged MTHFD2 is loaded onto a Ni-NTA affinity chromatography column. The protein is eluted using an imidazole gradient.
- **Further Purification:** Size-exclusion chromatography can be used for further purification to obtain a highly pure and active enzyme preparation. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

MTHFD2 Dehydrogenase Activity Assay

This assay measures the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate (CH₂-THF) to 5,10-methenyltetrahydrofolate (CH=THF), which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
- Recombinant human MTHFD2 enzyme.
- Substrate: 5,10-CH₂-THF (prepared fresh).
- Cofactor: NAD⁺.
- Test compound (e.g., **MTHFD2-IN-4 sodium**) dissolved in DMSO.

- 96-well UV-transparent microplate.
- Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

- Add 50 μ L of assay buffer to each well of the microplate.
- Add 1 μ L of the test compound at various concentrations (typically in a serial dilution). For the control, add 1 μ L of DMSO.
- Add 25 μ L of a solution containing MTHFD2 enzyme and NAD⁺ to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25 μ L of the CH₂-THF substrate solution.
- Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
- Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
- Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

MTHFD2 represents a promising therapeutic target for the treatment of various cancers. The development of potent and selective inhibitors is a key focus of current research. While specific biochemical data for **MTHFD2-IN-4 sodium** is limited in the public literature, the methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the characterization of novel MTHFD2 inhibitors. Further investigation into the selectivity and in vivo efficacy of new chemical entities will be crucial for their successful clinical translation.

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